8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Overview
Description
8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a synthetic organic compound belonging to the benzoxazepine class. This compound is characterized by its unique structure, which includes an amino group, a dimethyl group, and a propyl group attached to a benzoxazepine core. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Alkylation: The dimethyl and propyl groups are introduced through alkylation reactions, typically using alkyl halides in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system agent.
Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 8-amino-3,3-dimethyl-5-ethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
- 8-amino-3,3-dimethyl-5-butyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Uniqueness
8-amino-3,3-dimethyl-5-propyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is unique due to its specific propyl group, which may confer distinct pharmacological properties compared to its analogs with different alkyl groups. The presence of the propyl group can influence the compound’s lipophilicity, receptor binding affinity, and overall biological activity.
Properties
IUPAC Name |
8-amino-3,3-dimethyl-5-propyl-2H-1,5-benzoxazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-7-16-11-6-5-10(15)8-12(11)18-9-14(2,3)13(16)17/h5-6,8H,4,7,9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJIXSNYELSPTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N)OCC(C1=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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